N-(1-cyclopropylpiperidin-4-yl)-4-(3,4-dimethylphenoxy)piperidine-1-carboxamide
Description
N-(1-cyclopropylpiperidin-4-yl)-4-(3,4-dimethylphenoxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-4-(3,4-dimethylphenoxy)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-16-3-6-21(15-17(16)2)27-20-9-13-25(14-10-20)22(26)23-18-7-11-24(12-8-18)19-4-5-19/h3,6,15,18-20H,4-5,7-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMNGIFQISWEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCN(CC2)C(=O)NC3CCN(CC3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-(3,4-dimethylphenoxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the dimethylphenoxy group: This can be done through etherification reactions using appropriate phenol derivatives and alkyl halides.
Formation of the carboxamide group: This step involves the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the piperidine ring or the phenoxy group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying receptor-ligand interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating neurological disorders, pain management, and psychiatric conditions.
Industry: Use in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-(3,4-dimethylphenoxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropylpiperidin-4-yl)-4-(3,4-dimethylphenoxy)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the piperidine or phenoxy groups.
Other piperidine derivatives: Compounds like piperidine-1-carboxamide, piperidine-4-carboxamide, and their substituted analogs.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Its cyclopropyl and dimethylphenoxy substituents may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
